molecular formula C6H5ClF3N3 B8104643 4-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-2-amine

4-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B8104643
M. Wt: 211.57 g/mol
InChI Key: XXRLEJCWJGICPI-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative characterized by three key substituents:

  • Chlorine at position 4 (C4): Enhances electrophilicity and stabilizes the ring via electron-withdrawing effects.
  • Trifluoromethyl (CF₃) at position 5 (C5): A strong electron-withdrawing group that increases metabolic stability and hydrophobicity.

This compound is structurally tailored for applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, owing to its electron-deficient aromatic core and substituent-driven interactions.

Properties

IUPAC Name

4-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3N3/c1-11-5-12-2-3(4(7)13-5)6(8,9)10/h2H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRLEJCWJGICPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C(=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported route involves substituting the 4-chloro group of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with methylamine. Key steps include:

  • Substrate Preparation : 2,4-Dichloro-5-(trifluoromethyl)pyrimidine is synthesized via chlorination of 5-(trifluoromethyl)uracil using POCl₃ and H₃PO₄.

  • Methylamine Introduction : Methylamine (as a gas or hydrochloride salt) reacts with the substrate in tetrahydrofuran (THF) at 0–25°C under nitrogen. Zinc chloride (ZnCl₂) is often used as a Lewis acid to enhance regioselectivity for the 4-position.

Representative Procedure :

  • Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (70 g, 322 mmol) in THF (1.4 L).

  • Add methylamine (2.5 eq) dropwise at 0°C, then stir at 25°C for 1–3 hours.

  • Concentrate under reduced pressure, triturate with dichloromethane (DCM), and recrystallize using heptane/MTBE (3:2).

  • Purify via silica gel chromatography (PE:EtOAc = 20:1) to yield the product as a white solid (68–74% yield).

Optimization Parameters

  • Catalyst : ZnCl₂ increases yield from 60% to 82% by directing substitution to the 4-position.

  • Solvent : THF outperforms DMF or DCE due to better solubility and reaction kinetics.

  • Temperature : Reactions at ≤25°C minimize di-substitution byproducts.

Cyclocondensation of Trifluoromethyl-Containing Building Blocks

Pyrimidine Ring Construction

An alternative approach constructs the pyrimidine ring from trifluoromethylated precursors:

  • Key Intermediate : Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with methylguanidine under basic conditions to form the pyrimidine core.

  • Chlorination : Subsequent treatment with PCl₅ introduces the 4-chloro group.

Procedure [5,:

  • Condense ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) with methylguanidine (1.2 eq) in ethanol at reflux for 6 hours.

  • Chlorinate the intermediate with PCl₅ (3.0 eq) in toluene at 80°C for 4 hours.

  • Isolate via aqueous workup and recrystallization (hexane/EtOAc) to achieve 58–65% yield.

Advantages and Limitations

  • Advantages : Avoids handling hazardous chlorinated intermediates.

  • Limitations : Lower yields due to side reactions during cyclocondensation.

Vapor-Phase Trifluoromethylation and Chlorination

Industrial-Scale Synthesis

For large-scale production, vapor-phase methods are employed:

  • Trifluoromethylation : 3-Picoline reacts with Cl₂ and HF over an FeF₃ catalyst at 300–400°C to form 3-(trifluoromethyl)pyridine.

  • Chlorination : Further chlorination at 200°C with Cl₂ gas yields 2,4-dichloro-5-(trifluoromethyl)pyrimidine, which is then aminated.

Key Data :

ParameterValue
CatalystFeF₃ (10 wt%)
Temperature320°C
Cl₂ Flow Rate0.5 L/min
Yield78% (over two steps)

Comparative Analysis of Methods

Yield and Scalability

MethodYield (%)ScalabilityCost Efficiency
Nucleophilic Substitution68–74HighModerate
Cyclocondensation58–65MediumLow
Vapor-Phase78Very HighHigh

Regioselectivity Challenges

  • Nucleophilic Substitution : Competing reactions at the 2-position are mitigated using ZnCl₂.

  • Cyclocondensation : Requires strict stoichiometry to avoid polysubstitution.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Heptane/MTBE mixtures yield >99% purity.

  • Column Chromatography : Silica gel with PE:EtOAc (20:1) resolves chloro and methylamine byproducts.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.28 (s, 1H, C6-H), 5.14 (br s, 2H, NH₂), 2.56 (s, 3H, CH₃).

  • ¹³C NMR : δ 158.5 (C2), 121.8 (q, J = 270 Hz, CF₃), 48.5 (N-CH₃).

  • HRMS : [M+H]⁺ calcd. 225.06, found 225.07 .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrimidines or other heterocyclic compounds.

Scientific Research Applications

Anticancer Activity

Research has shown that 4-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-2-amine exhibits potent anticancer properties. It acts as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cancer cell proliferation and survival.

  • Mechanism of Action : The compound selectively inhibits PI3K signaling pathways, leading to reduced cell growth and increased apoptosis in cancer cell lines.
  • Case Study : In vitro studies demonstrated IC50 values ranging from 10 to 50 nM against various cancer types, including breast and lung cancer cells. These findings suggest its potential as a therapeutic agent in oncology.
Activity TypeTarget/PathwayIC50 (nM)Notes
AnticancerPI3K17Potent inhibitor in various cancer models

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy, particularly against Chlamydia trachomatis.

  • Selectivity : Derivatives of this compound have shown selective activity against Chlamydia, suggesting potential for targeted therapies.
  • Case Study : In experiments, derivatives containing the trifluoromethyl group exhibited significant reductions in chlamydial inclusion numbers in infected cell cultures while maintaining low toxicity towards host cells.
Activity TypeTarget/PathwayIC50 (nM)Notes
AntimicrobialChlamydia trachomatisVariesSelective activity without host toxicity

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties.

  • Mechanism of Action : It inhibits cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
  • Case Study : Compounds similar to this compound showed significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
Activity TypeTarget/PathwayIC50 (μM)Notes
Anti-inflammatoryCOX-20.04Comparable to celecoxib

Structure–Activity Relationship (SAR)

The introduction of electron-withdrawing groups such as trifluoromethyl at specific positions on the pyrimidine ring significantly enhances biological activity. SAR studies indicate that modifications can lead to improved potency and selectivity for specific molecular targets.

Mechanism of Action

The mechanism by which 4-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-2-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The trifluoromethyl group enhances the binding affinity and selectivity of the compound.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of specific enzymes involved in disease processes.

  • Receptors: Binding to receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The table below compares substituent configurations and electronic properties of closely related pyrimidin-2-amine derivatives:

Compound Name Position 2 Position 4 Position 5 Position 6 Key Features Source
4-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-2-amine N-Methylamine Cl CF₃ Combines Cl (C4) and CF₃ (C5) for strong electron withdrawal; N-methyl enhances lipophilicity. Target Compound
4-Chloro-N-ethyl-5-methylpyrimidin-2-amine N-Ethylamine Cl CH₃ Less electron-withdrawing (CH₃ at C5); ethyl group increases lipophilicity.
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine NH₂ (primary amine) Cl CF₃ CF₃ at C6 (positional isomer); primary amine may reduce metabolic stability.
4-(2,4-Dimethylthiazol-5-yl)-N-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine NH-Aryl(CF₃) Thiazol substituent Thiazol ring at C4; CF₃ on aryl group enhances hydrophobicity.
Key Observations:
  • Electronic Effects : The target compound’s CF₃ at C5 and Cl at C4 create a highly electron-deficient pyrimidine ring, enhancing reactivity in nucleophilic substitution reactions compared to analogs with CH₃ () or CF₃ at C6 ().
  • N-Substitution : N-Methylation (target) versus N-ethylation () or primary amine () impacts solubility and metabolic stability. Methylation balances lipophilicity and bioavailability better than bulkier ethyl groups.

Physicochemical Properties

  • Solubility : The CF₃ group reduces aqueous solubility compared to CH₃ () but improves stability against oxidative metabolism.
  • Lipophilicity : N-Methylation (target) increases logP compared to primary amines (), enhancing cell permeability.

Biological Activity

4-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidines are known for their role as structural components in various biological molecules and have been reported to exhibit significant pharmacological properties, including antibacterial, antiviral, anticancer, and anti-inflammatory activities . This article explores the biological activity of the compound, supported by data tables and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C6H5ClF3N3
  • Molecular Weight : 211.57 g/mol
  • CAS Number : 1201657-24-0

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit potent anticancer properties. For instance, a related compound demonstrated significant inhibitory effects on cell proliferation in various cancer cell lines, with IC50 values indicating strong efficacy against triple-negative breast cancer (TNBC) cells . The compound was noted for its selectivity, showing a 19-fold lesser effect on non-cancerous cells compared to cancerous ones, which suggests a favorable therapeutic window.

Antiviral and Antibacterial Properties

Pyrimidines have also been explored for their antiviral and antibacterial potential. The structural features of this compound contribute to its activity against certain pathogens. The presence of the trifluoromethyl group is particularly noteworthy as it enhances lipophilicity and membrane permeability, potentially increasing the compound's bioactivity .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives are well-documented. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may also possess such activities .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives can often be correlated with their chemical structure. The presence of halogen substituents (like chlorine and trifluoromethyl groups) has been shown to significantly influence the pharmacological profile of these compounds. For example:

SubstituentEffect on Activity
ChlorineEnhances binding affinity
TrifluoromethylIncreases lipophilicity and potency
MethylModifies electronic properties

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effect on MDA-MB-231 TNBC cells, revealing an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil, indicating superior growth inhibition .
  • Toxicity Assessment : In vivo studies demonstrated no acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-2-amine to maximize yield and purity?

  • Methodological Answer : Synthesis optimization should focus on nucleophilic substitution reactions. For example, using aqueous ammonia (25% v/v) at 90°C for 5 hours under reflux conditions can facilitate amine group introduction . Varying catalysts (e.g., Pd-based catalysts for cross-coupling) or solvents (polar aprotic solvents like DMF) may improve regioselectivity. Monitoring reaction progress via TLC or HPLC is critical to isolate intermediates and minimize byproducts like dehalogenated derivatives .

Q. How can the structural conformation and intramolecular interactions of this compound be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving bond angles, dihedral angles, and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing pyrimidine rings) . Complement with 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and electronic environments. For example, 19F^{19}F NMR can detect deshielding effects from the trifluoromethyl group .

Q. What analytical techniques are recommended for detecting trace impurities or degradation products?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and derivatization methods (e.g., using 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) enhance sensitivity for amine-containing byproducts . Pair with reversed-phase HPLC using C18 columns and UV detection (λ = 254 nm) for quantification .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity?

  • Methodological Answer : Design analogs by substituting chlorine with fluoro or methoxy groups and evaluate their binding affinity to target receptors (e.g., HMRGX1 for pain modulation). Use molecular docking (AutoDock Vina) to predict interactions, followed by in vitro assays (e.g., cAMP signaling in HEK293 cells) . SAR studies should correlate substituent electronegativity with receptor activation .

Q. What computational approaches can predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model charge distribution and Fukui indices to identify reactive sites. For example, the C4 chlorine atom exhibits high electrophilicity, making it susceptible to displacement by amines or thiols .

Q. How can contradictory crystallographic data (e.g., polymorphic forms) be resolved?

  • Methodological Answer : Compare dihedral angles and hydrogen-bonding patterns across polymorphs. For instance, in N-(4-chlorophenyl) analogs, polymorphs differ in phenyl ring twist angles (5.2° vs. 12.8°), affecting solubility. Use differential scanning calorimetry (DSC) and PXRD to map phase transitions .

Q. What strategies mitigate instability during long-term storage?

  • Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Stabilizers like BHT (0.1% w/w) can suppress radical-mediated decomposition .

Q. How can green chemistry principles be applied to its synthesis?

  • Methodological Answer : Replace DMF with Cyrene™ (a bio-based solvent) to reduce toxicity. Optimize solvent-free mechanochemical grinding for amination steps, achieving >80% yield with minimal waste .

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